![molecular formula C10H22Cl2N4 B15299102 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a diethylamino group and a methanamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Vorbereitungsmethoden
The synthesis of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the diethylamino group: This step involves the alkylation of the pyrazole ring with diethylamine, often using alkyl halides or other suitable alkylating agents.
Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of any oxidized functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group or the methanamine group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the pyrazole ring or the removal of substituents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:
1-{5-[(diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride: This compound has a similar diethylamino group but differs in the ring structure and substituents.
1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride: This compound has a cyclopropane ring instead of a pyrazole ring.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: This compound has a similar pyrazole ring but differs in the substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H22Cl2N4 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H20N4.2ClH/c1-4-14(5-2)8-10-9(6-11)7-12-13(10)3;;/h7H,4-6,8,11H2,1-3H3;2*1H |
InChI-Schlüssel |
LVIYLNPXPXHMTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=NN1C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


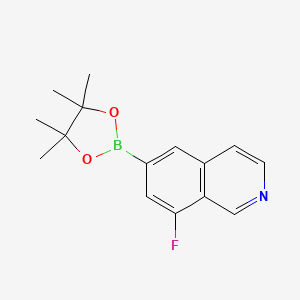
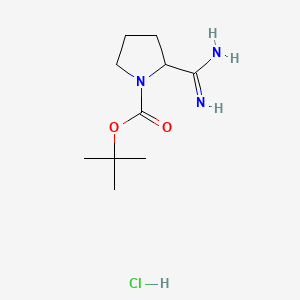
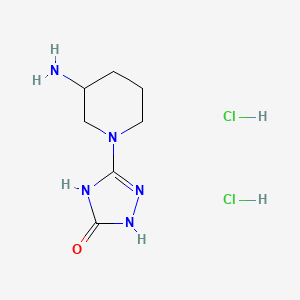
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
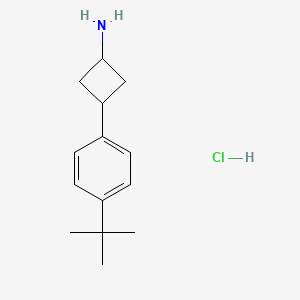
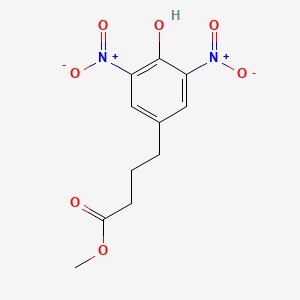

![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
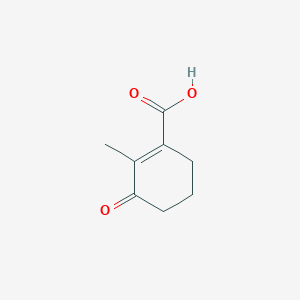
![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
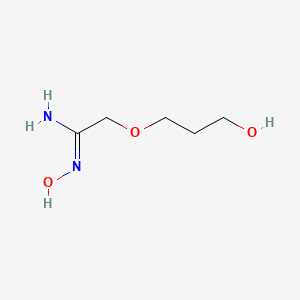
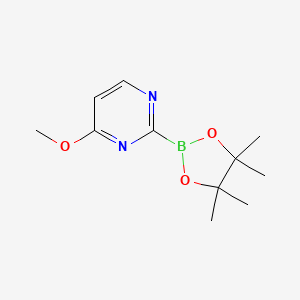
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
